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Compound of Interest

Compound Name: 4-Bromo-2-iodobenzoic acid

Cat. No.: B124919 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 4-Bromo-2-iodobenzoic acid (CAS No: 1133123-02-0). The information presented herein

is intended to support research, development, and quality control activities where the analytical

characterization of this compound is required. This document details predicted Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside

standardized experimental protocols for their acquisition.

Chemical Structure and Properties
Chemical Name: 4-Bromo-2-iodobenzoic acid

Molecular Formula: C₇H₄BrIO₂

Molecular Weight: 326.91 g/mol

Structure: (A representative image would be placed here in a full document)

Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for 4-Bromo-2-iodobenzoic
acid, the following data are predicted based on established principles of spectroscopy and

analysis of structurally similar compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR data are based on the analysis of substituent effects on the

benzene ring. The chemical shifts are referenced to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for 4-Bromo-2-iodobenzoic acid

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.15 d 1H H-6

~7.85 dd 1H H-5

~7.50 d 1H H-3

~13.0 (broad) s 1H -COOH

Table 2: Predicted ¹³C NMR Data for 4-Bromo-2-iodobenzoic acid

Chemical Shift (δ, ppm) Assignment

~168 C=O

~141 C-1

~139 C-3

~134 C-5

~131 C-6

~128 C-4

~95 C-2

Infrared (IR) Spectroscopy
The predicted IR absorption bands are characteristic of the functional groups present in the

molecule.
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Table 3: Predicted IR Absorption Bands for 4-Bromo-2-iodobenzoic acid

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic acid)

1680-1710 Strong C=O stretch (Carboxylic acid)

1580-1600, 1450-1500 Medium-Strong C=C stretch (Aromatic ring)

1210-1320 Strong C-O stretch (Carboxylic acid)

800-850 Strong
C-H bend (out-of-plane, 1,2,4-

trisubstituted)

600-700 Medium C-Br stretch

500-600 Medium C-I stretch

Mass Spectrometry (MS)
The predicted mass spectrum is based on electron ionization (EI), which is expected to

produce a molecular ion peak and several characteristic fragment ions. The presence of

bromine and iodine will result in a distinctive isotopic pattern for the molecular ion and

bromine/iodine-containing fragments.

Table 4: Predicted Mass Spectrum Data for 4-Bromo-2-iodobenzoic acid
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m/z Proposed Fragment Notes

326/328 [M]⁺

Molecular ion peak with

characteristic isotopic pattern

for one bromine atom.

309/311 [M-OH]⁺ Loss of a hydroxyl radical.

281/283 [M-COOH]⁺ Loss of the carboxyl group.

202 [M-I]⁺ Loss of an iodine atom.

155/157 [M-I-CO]⁺
Subsequent loss of carbon

monoxide.

76 [C₆H₄]⁺ Benzene ring fragment.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data.

NMR Spectroscopy
Protocol for ¹H and ¹³C NMR Spectroscopy of Solid Organic Compounds

Sample Preparation:

Weigh approximately 5-20 mg of the solid 4-Bromo-2-iodobenzoic acid sample.

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃) in a clean vial. Ensure the sample is fully dissolved.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean, dry 5 mm NMR tube.

The final solution height in the NMR tube should be approximately 4-5 cm.

Cap the NMR tube securely.

Instrumentation and Data Acquisition:
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The NMR spectra are acquired on a spectrometer operating at a field strength of, for

example, 400 MHz for ¹H and 100 MHz for ¹³C.

The sample is placed in the spectrometer's probe, and the temperature is allowed to

equilibrate (typically at 298 K).

The magnetic field is shimmed to optimize its homogeneity.

For ¹H NMR, a standard single-pulse experiment is used. Key parameters include a 90°

pulse angle, a spectral width of approximately 16 ppm, and a relaxation delay of 1-5

seconds. A sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-

to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of

scans will be required due to the lower natural abundance and sensitivity of the ¹³C

nucleus.

Data Processing:

The acquired Free Induction Decay (FID) is processed by applying a Fourier transform.

The resulting spectrum is phase-corrected and baseline-corrected.

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,

TMS at 0.00 ppm).

IR Spectroscopy
Protocol for Acquiring IR Spectrum using KBr Pellet Method

Sample Preparation:

Thoroughly grind 1-2 mg of the solid 4-Bromo-2-iodobenzoic acid sample in an agate

mortar and pestle to a fine powder.[1][2]

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to

the mortar.[1]
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Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly for

several minutes to ensure a homogeneous dispersion.

Transfer the mixture to a pellet-forming die.

Instrumentation and Data Acquisition:

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several

minutes to form a transparent or translucent pellet.[3]

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR

spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

A typical acquisition would involve co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Data Processing:

The sample spectrum is ratioed against the background spectrum to produce the final

absorbance or transmittance spectrum.

The peaks in the spectrum are identified and assigned to the corresponding functional

group vibrations.

Mass Spectrometry
Protocol for Electron Ionization Mass Spectrometry (EI-MS) of a Solid Organic Compound

Sample Introduction:

For a solid sample like 4-Bromo-2-iodobenzoic acid, direct insertion using a solids probe

is a common method. A small amount of the sample is placed in a capillary tube at the tip

of the probe.[4]

The probe is inserted into the ion source of the mass spectrometer through a vacuum lock.
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Instrumentation and Data Acquisition:

The sample is volatilized by heating the probe.[5]

In the ion source, the gaseous molecules are bombarded with a beam of high-energy

electrons (typically 70 eV), causing ionization and fragmentation.[5]

The resulting positive ions are accelerated out of the ion source and into the mass

analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion.

Data Processing:

The data is presented as a mass spectrum, which is a plot of relative ion abundance

versus m/z.

The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide

structural information.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Bromo-2-iodobenzoic acid.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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